molecular formula C7H12N2OS B13287571 2-((Thiazol-5-ylmethyl)amino)propan-1-ol

2-((Thiazol-5-ylmethyl)amino)propan-1-ol

Cat. No.: B13287571
M. Wt: 172.25 g/mol
InChI Key: MAIPOWKYXJDUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Thiazol-5-ylmethyl)amino)propan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 2-aminothiazole moiety, which is a privileged scaffold in pharmaceutical development due to its wide range of pharmacological activities . The 2-aminothiazole core is a fundamental component in several clinically approved drugs and investigational compounds, underscoring its significant research value . This scaffold is recognized for its potent and selective nanomolar inhibitory activity against a diverse panel of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Literature indicates that structural modifications to the 2-amine group of the thiazole ring, such as the incorporation of alkylamino side chains, are a common and fruitful strategy for developing novel bioactive molecules with improved efficacy . Beyond oncology, thiazole derivatives are extensively investigated for their potential to combat multidrug-resistant pathogens, demonstrating promising antibacterial and antifungal activities . Researchers utilize this compound and its analogs as a key intermediate or precursor for synthesizing more complex molecules targeting various enzymes and receptors . This product is intended for research and development use only, strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethylamino)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-6(4-10)9-3-7-2-8-5-11-7/h2,5-6,9-10H,3-4H2,1H3

InChI Key

MAIPOWKYXJDUHH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CN=CS1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol

Established Synthetic Pathways to the Core 2-((Thiazol-5-ylmethyl)amino)propan-1-ol Structure

The most direct and established pathways to the core structure of this compound involve the coupling of a pre-synthesized thiazole (B1198619) moiety with a suitable propanolamine (B44665) component. These methods are favored for their reliability and modularity, allowing for the independent synthesis and purification of the two key fragments before their final assembly.

Two primary strategies dominate this approach:

Reductive Amination: This is a widely employed method that begins with thiazole-5-carbaldehyde. The aldehyde is condensed with 1-aminopropan-2-ol (B43004) to form an intermediate imine (Schiff base). This imine is not typically isolated but is reduced in situ to the desired secondary amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol.

Nucleophilic Alkylation: This alternative pathway involves the reaction of a thiazole derivative bearing a leaving group at the 5-methyl position with 1-aminopropan-2-ol. The starting material is typically 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole (B67080). The amino group of the propanolamine acts as a nucleophile, displacing the halide to form the C-N bond. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols. evitachem.com

Both pathways are effective for producing the target compound and its simple derivatives, with the choice often depending on the availability of the starting materials and the desired scale of the reaction.

Hantzsch Thiazole Synthesis and Advanced Variants for Thiazole Moiety Construction

The construction of the thiazole ring itself is a cornerstone of synthesizing the target molecule. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and versatile methods for this purpose. synarchive.com The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com

To produce a thiazole substituted at the 5-position, necessary for the eventual attachment of the propanolamine side chain, a key starting material is 1,3-dichloroacetone (B141476). The reaction of 1,3-dichloroacetone with formamide (B127407) (or a thioformamide (B92385) equivalent) would theoretically lead to 2-unsubstituted-5-(chloromethyl)thiazole, a direct precursor for the alkylation strategy described in section 2.3.

Over the years, numerous variants of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and create more environmentally benign conditions. bepls.com These advanced variants include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by minimizing the formation of side products. bepls.commdpi.com

Solid-Phase Synthesis: Anchoring one of the reactants to a solid support allows for easier purification and the potential for combinatorial library synthesis.

Catalyst-Driven Variants: The use of catalysts, such as silica-supported tungstosilisic acid, can promote the reaction under milder conditions and allow for catalyst recycling. mdpi.com

Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of a solid acid, can lead to efficient thiazole formation without the need for a solvent, aligning with the principles of green chemistry. researchgate.net

A particularly relevant modern approach involves the cascade annulation of enaminones with potassium thiocyanate (B1210189) (KSCN) using the Dess-Martin periodinane (DMP) reagent to directly synthesize thiazole-5-carbaldehydes. nih.gov This method provides a direct route to a key intermediate for the reductive amination pathway. nih.gov

Amination and Alkylation Reactions for Propanolamine Side Chain Introduction

Once the functionalized thiazole core, either as thiazole-5-carbaldehyde or 5-(halomethyl)thiazole, is synthesized, the introduction of the propanolamine side chain is the final key step.

Reductive Amination in Detail: The reaction between thiazole-5-carbaldehyde and 1-aminopropan-2-ol proceeds via a two-step, one-pot process. The initial condensation to form the imine is often acid-catalyzed and is a reversible equilibrium. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion.

Key Reagents:

Thiazole component: Thiazole-5-carbaldehyde

Amine component: 1-Aminopropan-2-ol

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder than sodium borohydride and can be used in aprotic solvents, reducing side reactions with the aldehyde.

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common when using NaBH(OAc)₃.

Alkylation in Detail: The nucleophilic substitution reaction between 5-(halomethyl)thiazole and 1-aminopropan-2-ol is a classic SN2 reaction. The primary amine of 1-aminopropan-2-ol attacks the electrophilic carbon of the chloromethyl group.

Key Reagents:

Thiazole component: 5-(Chloromethyl)thiazole or 5-(bromomethyl)thiazole

Amine component: 1-Aminopropan-2-ol

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl or HBr byproduct.

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are effective polar aprotic solvents that can facilitate SN2 reactions.

The synthesis of related structures, such as 2-amino-5-methylthiazol derivatives, often follows a similar logic where the core heterocycle is first constructed and then functionalized. nih.gov

Multicomponent Reaction Approaches for Complex this compound Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. iau.ir They are characterized by operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

For the synthesis of complex analogs of this compound, an MCR approach could be envisioned that constructs the thiazole ring and incorporates elements of the side chain simultaneously. For instance, a modified Hantzsch-type MCR could involve an α-haloketone, a thioamide source, and an aldehyde or amine that becomes part of the final side chain.

Several MCRs have been developed for the synthesis of diverse thiazole derivatives: iau.ir

A four-component reaction utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles under metal-free conditions. nih.gov

Three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly generate novel thiazole structures. iau.ir

Enzyme-catalyzed MCRs, for example using trypsin, have been developed for the synthesis of thiazoles under mild conditions, offering a novel strategy in organic synthesis. mdpi.com

While a direct MCR for this compound is not prominently described, these existing methodologies provide a framework for designing novel, one-pot syntheses for complex analogs by carefully selecting the starting components.

Optimization of Reaction Conditions and Catalyst Systems in Thiazole-Propanolamine Synthesis

Optimizing reaction conditions is essential for improving yield, purity, cost-effectiveness, and environmental sustainability. For the multi-step synthesis of this compound, optimization can be applied to both the formation of the thiazole ring and the subsequent side-chain attachment.

For Thiazole Synthesis (Hantzsch and variants):

Catalyst: The use of Brønsted or Lewis acid catalysts can accelerate the cyclization step. researchgate.net Heterogeneous catalysts, such as ion-exchange resins or supported metal catalysts, can simplify purification and allow for catalyst reuse. researchgate.net

Solvent: Green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) are increasingly used to replace more hazardous chlorinated solvents. bepls.com In some cases, solvent-free syntheses, either thermally induced or under microwave irradiation, have proven highly effective. researchgate.netiau.ir

Temperature: Microwave-assisted heating can significantly shorten reaction times and improve yields by providing rapid and uniform heating. mdpi.com

For Side-Chain Introduction (Amination/Alkylation):

Reducing Agent (for amination): The choice of reducing agent is critical. While NaBH₄ is potent, NaBH(OAc)₃ is milder and more selective for imines over aldehydes, preventing over-reduction or side reactions.

Base (for alkylation): The strength and steric bulk of the base can influence the rate of reaction and minimize side reactions. Non-nucleophilic bases like DIPEA are often preferred.

Phase-Transfer Catalysis: For reactions involving two immiscible phases, a phase-transfer catalyst like cetyl trimethyl ammonium bromide (CTAB) can facilitate the reaction between reactants in different phases, improving reaction rates and yields. bepls.com

The table below summarizes some optimized conditions reported for the synthesis of various thiazole derivatives, which can be adapted for the synthesis of the target compound.

Reaction StepCatalyst SystemSolventConditionsTypical Outcome
Hantzsch SynthesisSilica Supported Tungstosilisic AcidEthanolUltrasonic IrradiationHigh yields (79-90%), short reaction times mdpi.com
Hantzsch SynthesisNoneNone (Solvent-free)Grinding, Room Temp.Environmentally friendly, good yields researchgate.net
2-Aminothiazole (B372263) Synthesisβ-cyclodextrinWater50°CGreen synthesis, good yields
Reductive AminationAcetic Acid (catalyst)MethanolRoom Temp.High conversion, clean reaction
AlkylationTriethylamine (base)AcetonitrileRefluxStandard, reliable method

Advanced Spectroscopic and Analytical Characterization of 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol and its derivatives. Both ¹H-NMR and ¹³C-NMR are employed to provide a comprehensive picture of the molecular framework.

In a typical ¹H-NMR spectrum of a this compound derivative, distinct signals corresponding to each proton environment are expected. The aromatic protons of the thiazole (B1198619) ring typically appear in the downfield region of the spectrum. The proton at the C2 position of the thiazole ring is expected to resonate as a singlet, while the proton at the C4 position would also likely appear as a singlet, with their precise chemical shifts influenced by the substitution pattern on the ring. The methylene (B1212753) protons of the thiazol-5-ylmethyl group would present as a singlet, integrating for two protons. The protons of the propan-1-ol backbone would exhibit more complex splitting patterns. For instance, the methine proton adjacent to both the amino and methyl groups would likely be a multiplet, coupled to the neighboring protons. The methylene protons of the hydroxymethyl group would also show as a multiplet. The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the thiazole ring would resonate in the aromatic region. The chemical shifts of the carbons in the propan-1-ol side chain would be characteristic of aliphatic carbons bearing heteroatoms, with the carbon attached to the hydroxyl group and the carbon attached to the amino group appearing at distinct downfield shifts.

Table 1: Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound

Assignment ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Thiazole-H2~8.9 (s, 1H)~155
Thiazole-H4~7.7 (s, 1H)~142
Thiazole-C5-~130
-CH₂- (Thiazolyl)~4.0 (s, 2H)~45
-NH-Broad-
-CH- (Propanol)Multiplet~58
-CH₂- (Propanol)Multiplet~65
-OHBroad-
-CH₃Doublet~18

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected chemical shifts. Actual values may vary based on the specific derivative and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound derivatives by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the molecular formula with a high degree of confidence.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable insights into the fragmentation pathways of the molecule. The fragmentation pattern can help to confirm the connectivity of the different structural motifs within the molecule. Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions. For this compound, a characteristic fragment would likely be the thiazol-5-ylmethyl cation.

Table 2: Expected HRMS Data for this compound (C₇H₁₂N₂OS)

Ion Calculated m/z Found m/z Formula
[M+H]⁺173.0716C₇H₁₃N₂OS
Fragment 198.0216C₄H₄NS
Fragment 275.0498C₃H₇NO

Note: "Found m/z" values are left blank as they would be determined from experimental data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C-S bonds.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the aliphatic and aromatic moieties would appear in the 3100-2850 cm⁻¹ region. The C=N stretching vibration of the thiazole ring would typically be observed in the 1650-1550 cm⁻¹ range. The presence of the thiazole ring may also give rise to characteristic C-S stretching vibrations in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)
N-H (Amine)Stretching3400-3200 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching2960-2850
C=N (Thiazole)Stretching1650-1550
C-O (Alcohol)Stretching1260-1000

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C₇H₁₂N₂OS)

Element Calculated (%) Found (%)
Carbon (C)48.81
Hydrogen (H)7.02
Nitrogen (N)16.26
Sulfur (S)18.62

Note: "Found (%)" values are left blank as they would be determined from experimental data.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of the purity of this compound derivatives. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can separate the target compound from any impurities, starting materials, or by-products. The purity of the sample is typically determined by the area percentage of the main peak in the chromatogram.

HPLC can also be utilized for the isolation and purification of the compound on a preparative scale. By collecting the fraction corresponding to the desired peak, a highly pure sample of the compound can be obtained for further studies.

Table 5: Illustrative HPLC Purity Data for a this compound Derivative

Peak Retention Time (min) Area (%) Identity
14.599.5Product
22.10.3Impurity A
35.80.2Impurity B

Note: This data is for illustrative purposes only.

Computational Chemistry and Molecular Modeling of 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Scaffolds

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.comirjweb.com DFT calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's behavior. researchgate.net For thiazole (B1198619) derivatives, DFT studies are employed to optimize the molecular geometry and calculate various electronic and energetic descriptors. nih.govnih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netacs.org The energy gap between HOMO and LUMO (ΔE) is a critical descriptor for molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Other global reactivity parameters, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies. researchgate.netacs.org These descriptors help predict how a molecule will interact with biological targets. For instance, studies on aminothiazole-derived compounds have used DFT to calculate these parameters to signify their bioactive nature. royalsocietypublishing.orgacs.org Molecular Electrostatic Potential (MEP) maps, another output of DFT, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. irjweb.comnih.gov

The following table provides an illustrative example of the types of electronic properties and reactivity descriptors that could be calculated for a thiazole scaffold using DFT methods.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Hypothetical Thiazole Scaffold
ParameterSymbolIllustrative ValueSignificance
HOMO EnergyEHOMO-5.53 eVElectron-donating ability
LUMO EnergyELUMO-0.83 eVElectron-accepting ability
Energy GapΔE4.70 eVChemical reactivity and stability
Chemical Hardnessη2.35 eVResistance to change in electron distribution
Electronegativityχ3.18 eVAbility to attract electrons
Electrophilicity Indexω2.15 eVPropensity to accept electrons

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational simulation technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor), such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action at a molecular level. nih.gov

In studies involving thiazole derivatives, molecular docking has been successfully used to predict their interactions with various biological targets, including enzymes implicated in cancer (e.g., tubulin, aromatase, EGFR) and microbial diseases (e.g., DNA gyrase, lanosterol (B1674476) 14α-demethylase). mdpi.comnih.govmdpi.comresearchgate.net The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger, more favorable interaction. mdpi.comresearchgate.net

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. researchgate.netnih.gov For example, docking studies on thiazole-based compounds have identified key hydrogen bond interactions and arene-cation interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. nih.govmdpi.com These insights are crucial for structure-activity relationship (SAR) analysis and for optimizing lead compounds to enhance their potency and selectivity. nih.gov

The table below illustrates the typical output from a molecular docking simulation, showing how a compound like 2-((Thiazol-5-ylmethyl)amino)propan-1-ol might interact with various hypothetical protein targets.

Table 2: Illustrative Molecular Docking Results for a Thiazole Scaffold
Protein Target (PDB ID)Hypothetical FunctionBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
1KZNBacterial DNA Gyrase-8.5Asp73, Gly77, Arg76Hydrogen Bond, Hydrophobic
1EPGEpidermal Growth Factor Receptor (EGFR)-7.9Met793, Lys745, Thr854Hydrogen Bond, π-cation
1QPCp56lck Tyrosine Kinase-9.1Met319, Glu317, Ala366Hydrogen Bond, π-π Stacking
CYP51Lanosterol 14α-demethylase-8.2His377, Tyr132, Phe234Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. laccei.orgkashanu.ac.ir By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can be used to predict the potency of novel, untested compounds and guide the design of more effective molecules. nih.gov

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. imist.ma These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties. Statistical techniques, such as Multiple Linear Regression (MLR), are then used to generate an equation that links the most relevant descriptors to the biological activity (e.g., pIC50). laccei.orgimist.ma The predictive power of the resulting model is assessed through rigorous internal and external validation procedures. imist.maresearchgate.net

QSAR models have been widely applied to thiazole derivatives to predict activities such as antimicrobial, anti-inflammatory, and antioxidant effects. laccei.orgnih.govijpsr.com Studies have shown that descriptors related to hydrophobicity (logP), molecular shape (Kier's shape index), and electronic properties (LUMO energy) can be key parameters for the biological activity of thiazole compounds. imist.maresearchgate.netnih.gov

An example of a QSAR model is presented in the table below, illustrating how biological activity could be predicted from calculated molecular descriptors for a series of thiazole derivatives.

Table 3: Example of a 2D-QSAR Model for a Series of Thiazole Derivatives
Model ComponentDescription
Hypothetical QSAR EquationpIC50 = 0.35 * (logP) - 0.12 * (AATSC8c) + 0.13 * (maxHBa) - 6.25
Statistical ParametersR² = 0.76, Q² = 0.63, R²_test = 0.78
Descriptor: logPLogarithm of the octanol-water partition coefficient (hydrophobicity).
Descriptor: AATSC8cAverage Broto-Moreau autocorrelation of a topological structure (lag 8), weighted by charges.
Descriptor: maxHBaMaximum number of hydrogen bond acceptors.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govresearchgate.net The specific conformation of a molecule is critical for its biological activity, as it determines how well it can fit into the binding site of a receptor. nih.gov Computational methods can be used to identify low-energy, stable conformers that are likely to be biologically relevant. researchgate.net

Molecular Dynamics (MD) simulation is a powerful computational technique that models the movements of atoms and molecules over time. nih.gov In drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netrsc.org By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand's binding pose and interactions evolve, providing a more realistic understanding of its binding stability. researchgate.netrsc.org

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the ligand and protein backbone atoms from their initial positions over time; a stable, low RMSD value suggests the complex is not undergoing major conformational changes and the ligand remains securely bound. rsc.org RMSF measures the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. rsc.org Such simulations have confirmed the stability of various thiazole derivatives within the active sites of their target proteins. nih.govresearchgate.net

The following table summarizes the type of information that can be obtained from an MD simulation to assess the stability of a ligand-receptor complex.

Table 4: Illustrative Summary of a Molecular Dynamics Simulation for a Thiazole-Protein Complex
ParameterIllustrative ResultInterpretation
Simulation Time100 nsThe duration over which the system's dynamics were simulated.
Ligand RMSDAverage: 1.5 Å; Stable after 10 nsLow and stable fluctuation indicates the ligand maintains a consistent binding pose.
Protein Backbone RMSDAverage: 2.0 ÅIndicates the overall structural stability of the protein during the simulation.
Key H-Bonds Maintained>85% of simulation timePersistent hydrogen bonds confirm stable and strong interactions with key residues.
ConclusionStable ComplexThe ligand forms a stable and persistent complex with the target protein.

Prediction of Molecular Descriptors and Theoretical Parameters

Molecular descriptors are numerical values that encode chemical information and characterize the properties of a molecule. jst.go.jp The calculation of these descriptors is a foundational step in computational chemistry, particularly for QSAR modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. biointerfaceresearch.comresearchgate.net These parameters can be broadly categorized into several classes.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR), related to molecular volume and polarizability. imist.majst.go.jp

Electronic Descriptors: Derived from quantum chemical calculations (like DFT), these include HOMO and LUMO energies, dipole moment, and atomic charges. They describe a molecule's electronic structure and reactivity. acs.orgresearchgate.net

Topological Descriptors: These are derived from the 2D representation of a molecule and describe its size, shape, and branching (e.g., molecular connectivity indices). researchgate.net

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and the number of hydrogen bond donors/acceptors. researchgate.netjst.go.jp

The selection and calculation of these descriptors are crucial for building predictive models. For example, in studies of thiourea (B124793) derivatives incorporating a 2-aminothiazole (B372263) scaffold, descriptors such as the electrophilicity index and chemical potential were found to significantly contribute to explaining cytotoxic potential. jst.go.jp The comprehensive analysis of these theoretical parameters provides a deep understanding of the structural features that govern a molecule's biological activity. researchgate.net

The table below provides an example of the wide array of molecular descriptors that can be calculated for a compound like this compound to predict its behavior.

Table 5: Illustrative Predicted Molecular Descriptors and Theoretical Parameters for a Thiazole Scaffold
Descriptor TypeDescriptor NameIllustrative Value
ConstitutionalMolecular Weight186.27 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
PhysicochemicallogP (Hydrophobicity)0.85
Polar Surface Area (PSA)61.9 Ų
ElectronicDipole Moment2.51 Debye
HOMO-LUMO Gap4.70 eV
TopologicalMolecular Connectivity Index (1χ)4.32
Kier's Shape Index (κ1)6.88

Structure Activity Relationship Sar Investigations of 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Analogs

Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Interactions

The thiazole ring is a key component of numerous pharmacologically active compounds and serves as a versatile scaffold for modification. nih.gov SAR studies on various thiazole-containing molecules have demonstrated that substitutions on this ring can profoundly influence biological activity. The position, size, and electronic properties of these substituents are crucial determinants of target interaction.

For instance, in studies of 2-aminothiazole (B372263) derivatives, the introduction of substituted benzoyl groups at the N-2 position dramatically improved antitubercular activity by over 128-fold. nih.gov Specifically, an N-(3-Chlorobenzoyl) group resulted in one of the most potent analogs. nih.gov This highlights the importance of electron-withdrawing groups and specific substitution patterns. In other series, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for activity. nih.gov

Research on thiazole derivatives as RORγt inhibitors showed that increasing the size of substituents at the 5-position of the thiazole ring improved potency in the order of H < Methyl < Ethyl < Isopropyl < Benzyl < Phenoxy. researchgate.net This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate larger groups. Conversely, for certain antibacterial thiazole-quinolinium derivatives, SAR studies emphasized the requirement for small groups, such as a methyl group or hydrogen, at the 2-position of the quinoline (B57606) fragment, which was attached to the thiazole. mdpi.com These findings collectively indicate that the optimal substitution on the thiazole ring is highly dependent on the specific biological target.

Table 1: Impact of Thiazole Ring Substitutions on Biological Activity in Various Analogs
Thiazole PositionSubstituent TypeObserved Effect on ActivityBiological Target/ActivityReference
Position 2 (N-acyl)Substituted Benzoyl (e.g., 3-Chloro)Significant increase in potencyAntitubercular nih.gov
Position 4Para-halogenated PhenylImportant for activityAnticonvulsant nih.gov
Position 5Increasingly larger hydrophobic groups (Alkyl, Aryl)Improved potencyRORγt Inhibition researchgate.net
Position 5ArylcarbonylPotent inhibitionRORγt Inhibition researchgate.net
GeneralElectron-withdrawing groups (Cl, Br, F) on an attached phenyl ringHigher seizure protectionAnticonvulsant nih.gov

Modulation of the Methylamino Linker and its Influence on Activity Profiles

The methylamino linker connecting the thiazole heterocycle to the propanol (B110389) side chain plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Modifications to this linker can affect the molecule's conformation, flexibility, and basicity, thereby influencing its binding affinity and activity profile.

In a study of thiazole derivatives designed as anti-metastatic agents, researchers explored variations in the linker structure between the thiazole and phenyl moieties. acs.org While not identical to the methylamino linker, these investigations underscore the principle that the nature of the linker is a critical parameter for optimization. For a series of thiazole-quinolinium derivatives, SAR analysis revealed that the presence of an NHCH₃ group on the side chain was essential for antibacterial activity, indicating the specific importance of the N-methyl secondary amine. mdpi.com

General medicinal chemistry principles suggest several potential modifications to this linker:

N-Substitution: Replacing the N-methyl group with larger alkyl groups could probe for additional hydrophobic interactions, but may also introduce steric hindrance. Conversely, demethylation to a primary amine (NH₂) would alter the basicity and hydrogen bonding capacity.

Linker Length: Homologation (inserting additional methylene (B1212753) units, e.g., ethylamino) or shortening the linker would alter the distance between the thiazole and the propanolamine (B44665), which must be optimal for simultaneous engagement with their respective binding pockets on the target protein.

Conformational Constraint: Incorporating the linker into a cyclic structure (e.g., a piperidine (B6355638) or pyrrolidine (B122466) ring) could reduce conformational flexibility. This can lead to a significant increase in potency if the locked conformation is the bioactive one, but a loss of activity if it is not.

Effects of Substitutions on the Propanol Moiety on Ligand Efficacy

The 2-aminopropan-1-ol moiety is a well-known pharmacophore, famously present in the aryloxypropanolamine class of β-adrenergic antagonists like propranolol (B1214883). gpatindia.comnih.gov In this structural class, the secondary amine and the hydroxyl group are critical for receptor binding. The hydroxyl group typically forms a key hydrogen bond with the receptor, while the protonated amine engages in an ionic interaction. gpatindia.com

By analogy, the propanol moiety in 2-((Thiazol-5-ylmethyl)amino)propan-1-ol is expected to be a crucial determinant of ligand efficacy.

Hydroxyl Group: Modification, removal, or inversion of the stereochemistry of the hydroxyl group would likely have a profound impact on activity. Esterification or etherification would eliminate its ability to act as a hydrogen bond donor. Shifting its position along the propane (B168953) chain would alter the critical distance between the hydrogen-bonding feature and the basic amine.

Propyl Backbone: Introducing substituents on the propyl backbone, for example, at the C1 or C2 positions, could influence the molecule's lipophilicity and conformational preference. Small alkyl groups might fit into small hydrophobic pockets, potentially increasing affinity.

Stereochemical Considerations in SAR for Chiral this compound Derivatives

The core structure of this compound contains a stereocenter at the C2 position of the propanol moiety. Therefore, the compound exists as a pair of enantiomers: (R)-2-((Thiazol-5-ylmethyl)amino)propan-1-ol and (S)-2-((Thiazol-5-ylmethyl)amino)propan-1-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. tru.ca This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

A classic example is the β-blocker propranolol, where the S(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer. nih.gov Given the structural similarity of the aminopropanol (B1366323) side chain, it is highly probable that one enantiomer of this compound will be significantly more active than the other.

Therefore, a crucial aspect of SAR studies is the synthesis and biological evaluation of the individual (R) and (S) enantiomers. diva-portal.orgnih.gov Identifying the more active enantiomer, known as the eutomer, allows for the development of a single-enantiomer drug, which can offer a better therapeutic index by reducing potential side effects or metabolic load associated with the less active or inactive enantiomer (the distomer).

Elucidation of Key Pharmacophore Features within the this compound Structure

Based on the analysis of its constituent parts, a pharmacophore model for the this compound structure can be proposed. This model identifies the essential features required for biological activity and their relative spatial arrangement.

The key pharmacophoric features are:

Thiazole Ring: This heterocyclic system likely serves as a scaffold and may engage in hydrophobic, pi-stacking, or dipole interactions with the target. Substitutions on this ring are critical for modulating potency, suggesting it interacts with a defined pocket on the biological target. nih.govmdpi.com

Basic Amine: The secondary amine in the linker is expected to be protonated at physiological pH. This positive charge can form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the active site.

Hydroxyl Group: The primary alcohol of the propanol moiety is a prime candidate for forming a key hydrogen bond, acting as both a donor and an acceptor, with a polar residue on the target protein.

Defined Spatial Arrangement: The specific stereochemistry at the C2 chiral center and the conformational properties of the methylamino linker dictate the three-dimensional orientation of the thiazole ring, the basic amine, and the hydroxyl group. This precise geometry is essential for optimal fitting into the binding site of the biological target.

Molecular modeling and docking studies are often employed to visualize and refine these pharmacophore models, providing insights into the specific amino acid residues involved in the binding interaction. nih.govmdpi.com

Strategies for Lead Optimization Based on SAR Data

The SAR data gathered from modifying the this compound scaffold provides a roadmap for lead optimization. nih.govnih.gov The goal is to systematically fine-tune the structure to enhance desired properties while minimizing undesirable ones.

Key strategies include:

Thiazole Ring Decoration: Based on initial SAR, promising substituent patterns on the thiazole ring should be explored further. For example, if small hydrophobic groups at the 5-position are beneficial, a library of analogs with various small alkyl and cycloalkyl groups could be synthesized to identify the optimal size and shape for the corresponding hydrophobic pocket. researchgate.net

Linker Optimization: If initial modifications suggest the linker is suboptimal, strategies like rigidification (e.g., incorporating it into a ring) or altering its length and composition can be pursued.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. nih.gov The thiazole ring itself could be replaced with other 5-membered heterocycles like oxazole, isoxazole, thiophene, or pyrazole (B372694) to probe the importance of the specific heteroatoms for binding. nih.govresearchgate.net Similarly, the hydroxyl group could be replaced with a bioisostere like an amide or a sulfonamide if hydrogen bond donation is the key interaction.

Stereochemical Optimization: Once the eutomer (the more active enantiomer) is identified, subsequent synthetic efforts should focus exclusively on producing the single, desired stereoisomer to maximize potency and selectivity. diva-portal.org

By iteratively applying these strategies, guided by biological testing and molecular modeling, the initial lead compound can be evolved into a clinical candidate with a superior therapeutic profile.

Mechanistic Investigations of 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Activity in Vitro Studies

Identification and Validation of Molecular and Cellular Targets

No studies have been identified that report the specific molecular or cellular targets of 2-((Thiazol-5-ylmethyl)amino)propan-1-ol.

Enzyme Inhibition and Activation Assays (e.g., Cyclooxygenase enzymes, Cyclin-Dependent Kinases, β-adrenoceptors)

There is no available data from enzyme inhibition or activation assays for this compound against cyclooxygenase enzymes, cyclin-dependent kinases, β-adrenoceptors, or any other enzymes.

Receptor Binding and Activation Studies

No receptor binding or activation studies for this compound have been published in the scientific literature.

Investigation of Intracellular Signaling Pathway Modulation (e.g., Pro-apoptotic activity, oxidative stress pathways)

There is no information available regarding the modulation of any intracellular signaling pathways, including pro-apoptotic or oxidative stress pathways, by this compound.

In Vitro Cellular Assays for Biological Response Assessment (e.g., antiproliferative activity, antimicrobial activity)

No in vitro cellular assays assessing the antiproliferative or antimicrobial activity of this compound have been found in the public domain.

Selectivity Profiling against Multiple Biological Targets in vitro

There are no published studies on the selectivity profile of this compound against multiple biological targets.

Advanced Research Directions and Methodological Innovations for 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Research

Application of Flow Chemistry and Continuous Synthesis Techniques

The synthesis of chiral molecules such as 2-((Thiazol-5-ylmethyl)amino)propan-1-ol often involves multi-step processes that can be optimized for efficiency, safety, and scalability. nih.gov Flow chemistry, or continuous-flow processing, offers substantial advantages over traditional batch synthesis by conducting reactions in a continuously flowing stream within a network of tubes or microreactors. sci-hub.sersc.org This technology allows for superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly for reactions involving hazardous intermediates or exothermic conditions. sci-hub.se

For a molecule like this compound, a modular flow synthesis approach could be envisioned. The synthesis could be broken down into key steps, such as the formation of the thiazole (B1198619) ring and the chiral aminopropanol (B1366323) side chain, each performed in a dedicated reactor module. For instance, the Hantzsch thiazole synthesis, a common method for creating thiazole rings, has been successfully adapted to continuous-flow systems. nih.govfigshare.com Similarly, the synthesis of chiral amino-alcohols can be achieved in continuous flow using biocatalytic methods, for example, by employing immobilized transaminase enzymes in a packed-bed reactor. nih.govresearchgate.net

A hypothetical multi-step flow process could first involve the synthesis of a key thiazole intermediate, which is then directly fed into a second reactor containing an immobilized enzyme for the asymmetric synthesis of the aminopropanol side chain. nih.govnih.gov This integration of chemical and biocatalytic steps can significantly reduce processing times and eliminate the need for isolating intermediates. nih.gov

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Chiral Aminopropanol Intermediate

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Hypothetical)
Reaction Time 12 - 24 hours< 2 hours
Typical Yield 60 - 75%> 90%
Enantiomeric Excess 85 - 95%> 99%
Process Safety Moderate (exotherms)High (excellent heat exchange)
Scalability Limited by vessel sizeReadily scalable by extending run time

This table presents illustrative data based on typical outcomes for similar biocatalytic reactions reported in the literature. nih.govresearchgate.net

Integration of High-Throughput Screening (HTS) in Derivative Evaluation

Once a robust synthesis route is established, the next challenge is to explore the structure-activity relationship (SAR) by creating and evaluating a library of derivatives. High-Throughput Screening (HTS) is an automated method that allows for the rapid assessment of thousands of chemical compounds for a specific biological activity. databiotech.co.il In the context of this compound, HTS would be invaluable for identifying derivatives with enhanced potency or selectivity.

A library of derivatives could be generated by modifying the thiazole ring, the aminopropanol side chain, or by introducing various substituents. These compounds would then be screened against a panel of biological targets. For example, given that many thiazole-containing compounds and kinase inhibitors share structural similarities, an HTS campaign could focus on a panel of protein kinases, which are frequent targets in cancer drug discovery. nih.govnih.gov The screening assays are typically performed in microtiter plates and measure a specific response, such as enzyme inhibition or receptor binding, often through fluorescence or luminescence. databiotech.co.ilfrontiersin.org

The data generated from HTS can rapidly identify "hit" compounds that exhibit the desired activity. databiotech.co.il These hits provide crucial information for guiding the next round of chemical synthesis and optimization, accelerating the drug discovery process in a cycle of design, synthesis, and testing. biobide.com

Table 2: Illustrative HTS Data for a Hypothetical Library of this compound Derivatives

Compound IDModificationTarget Kinase% Inhibition at 10 µM
Parent Cmpd -Kinase A45%
Derivative 1 4-Chloro on thiazoleKinase A78%
Derivative 2 2-Methyl on thiazoleKinase A52%
Derivative 3 N-ethyl modificationKinase A21%
Derivative 4 4-Chloro on thiazoleKinase B15%

This table provides a simplified, hypothetical example of primary HTS data to illustrate the identification of a promising derivative (Derivative 1).

Development of Novel Biosensors and In Vitro Detection Systems

Understanding how this compound and its derivatives interact with their biological targets is fundamental. Novel biosensors and advanced in vitro detection systems offer real-time, sensitive, and often label-free methods to characterize these molecular interactions. longdom.org A biosensor integrates a biological recognition element (e.g., an enzyme, antibody, or protein) with a transducer that converts the binding event into a measurable signal. longdom.org

For instance, Surface Plasmon Resonance (SPR) is a powerful biosensor technology used to study small molecule-protein interactions. springernature.com In a hypothetical SPR experiment, a purified target protein (e.g., a specific kinase) would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. springernature.com This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.

Furthermore, advanced in vitro enzyme inhibition assays are crucial for characterizing the mechanism of action. bioivt.com These assays measure the effect of a compound on the activity of a target enzyme. databiotech.co.ilbiobide.com Techniques like catalyCEST MRI are emerging as innovative methods to detect enzyme activity and inhibition not just in solutions but also within in vitro cell models and in vivo. nih.gov Such systems could provide detailed insights into how derivatives of this compound modulate enzyme function in a more biologically relevant context. nih.gov

Exploration of New Biological Targets and Unconventional Mechanisms of Action

The structural motifs of this compound suggest a wide range of potential biological activities. globalresearchonline.net While initial research might focus on known targets for thiazole compounds, such as kinases, a forward-thinking approach involves screening against a broader, more diverse set of biological targets to uncover novel mechanisms of action. nih.govmdpi.comnih.gov

Thiazole derivatives have been reported to target a variety of proteins, including tubulin, phosphoinositide 3-kinases (PI3K), mTOR, and sirtuin 2 (SIRT2). nih.govmdpi.comnih.gov A systematic investigation could evaluate potent derivatives of this compound against these and other emerging cancer targets. For example, evaluating the compound's effect on microtubule dynamics could reveal potential as a tubulin polymerization inhibitor. nih.gov

Moreover, exploring unconventional mechanisms is becoming increasingly important in drug discovery. This could involve investigating whether the compound disrupts protein-protein interactions, modulates epigenetic targets, or affects metabolic pathways in diseased cells. nih.govnih.gov For example, a kinase with structural similarity to (S)-1-amino-2-propanol kinase has been identified in Mycobacterium smegmatis, suggesting that enzymes involved in aminopropanol metabolism could represent an entirely new class of targets. nih.gov Identifying such novel interactions could open up new therapeutic avenues and lead to the development of first-in-class medicines.

Conclusion and Future Perspectives in 2 Thiazol 5 Ylmethyl Amino Propan 1 Ol Research

Summary of Key Findings and Current Research Gaps

The primary "key finding" regarding the thiazole (B1198619) scaffold is its established role as a "privileged structure" in drug discovery. researchgate.net Thiazole-containing compounds are known to interact with a variety of biological targets. nih.govnih.gov For instance, they are integral to clinically used drugs like the antiretroviral Ritonavir (B1064) and the antimicrobial Sulfathiazole. jetir.org Research has consistently shown that modifications to the substituents on the thiazole ring can dramatically alter biological activity, allowing for the fine-tuning of therapeutic properties. mdpi.comnih.gov

However, a significant gap exists in the scientific literature concerning 2-((Thiazol-5-ylmethyl)amino)propan-1-ol specifically. There is a notable lack of published studies detailing its synthesis, characterization, and biological evaluation. This contrasts with related 2-aminothiazole (B372263) structures, which have been extensively investigated for anticancer, antioxidant, and antimicrobial properties. nih.govmdpi.com The specific contribution of the (S)- or (R)-2-aminopropan-1-ol side chain attached at the C5 position of the thiazole ring remains largely unexplored. Key information regarding its mechanism of action, potential molecular targets, and structure-activity relationship (SAR) is currently unavailable.

Key Findings (General Thiazole Class)Current Research Gaps (Specific to this compound)
Thiazole is a versatile scaffold with a wide range of biological activities (antimicrobial, anticancer, anti-inflammatory). researchgate.netnih.govwisdomlib.orgNo published data on the specific biological activity profile of this compound.
The thiazole nucleus is present in several FDA-approved drugs. sciencescholar.usLack of investigation into potential therapeutic applications.
Modifications on the thiazole ring significantly influence pharmacological outcomes. nih.govThe structure-activity relationship (SAR) for the propanolamine (B44665) side chain is unknown.
General synthetic routes for thiazole derivatives are well-established. nih.govmdpi.comSpecific synthetic optimization and characterization data are not publicly available.
---No studies on its mechanism of action or identification of molecular targets.
---Physicochemical properties and metabolic stability have not been determined.

Emerging Trends and Novel Methodologies in Thiazole-Propanolamine Chemistry and Biology

Research in thiazole chemistry is continuously evolving, driven by the need for more efficient synthetic methods and deeper biological understanding. These emerging trends are directly applicable to the future study of this compound.

One major trend is the development of more efficient and sustainable synthetic protocols. Microwave-assisted organic synthesis, for example, has been shown to reduce reaction times and increase yields for various heterocyclic compounds, including thiazoles. derpharmachemica.com Furthermore, the principles of green chemistry are being integrated to minimize the use of hazardous reagents and solvents.

In the biological evaluation of thiazole derivatives, a shift towards high-throughput screening and computational modeling is evident. Molecular docking and molecular dynamics simulations are increasingly used to predict the binding affinity of novel compounds to specific biological targets, such as enzymes or receptors, thereby guiding rational drug design. mdpi.com This in silico approach can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Another emerging area is the synthesis of metal complexes with thiazole-based ligands. The coordination of thiazole derivatives with transition metals like copper, nickel, or cobalt can enhance their biological activity, particularly their antimicrobial properties, by altering their ability to penetrate cell membranes and interact with biological macromolecules. derpharmachemica.commdpi.com The nitrogen and sulfur atoms in the thiazole ring are excellent coordinators for metal ions, making this a promising strategy for developing novel therapeutics. mdpi.com

Emerging Trend/MethodologyDescriptionRelevance to this compound
Advanced Synthesis Use of microwave irradiation and green chemistry principles to improve reaction efficiency and sustainability. derpharmachemica.comCould enable rapid and efficient synthesis of the title compound and a library of its analogs for screening.
Computational Chemistry In silico methods like molecular docking and dynamics to predict biological targets and binding modes. mdpi.comCan be used to screen virtual libraries of analogs against known protein targets to prioritize synthesis.
Hybrid Molecule Design Combining the thiazole scaffold with other known pharmacophores (e.g., pyrazole (B372694), oxadiazole) to create multifunctional agents. researchgate.netnih.govAnalogs could be designed by incorporating other active moieties onto the propanolamine or thiazole structures.
Coordination Chemistry Synthesizing metal complexes of thiazole derivatives to enhance biological activity. mdpi.comThe compound could serve as a ligand to create novel metal-based agents with potentially enhanced antimicrobial or anticancer activity.

Proposed Future Research Avenues for this compound and its Analogs

Given the significant research gaps, the field is wide open for a systematic investigation of this compound and its derivatives. A structured research program could unlock its therapeutic potential.

First, a robust and optimized synthesis of the parent compound is required, followed by the creation of a focused library of analogs. Modifications could include:

Substitution on the thiazole ring: Introducing various functional groups (e.g., halogens, alkyl, aryl groups) at the C2 and C4 positions to probe electronic and steric effects.

Modification of the propanolamine side chain: Altering the length of the alkyl chain, substituting the hydroxyl group, or exploring different stereoisomers to establish a clear SAR.

Second, this library of compounds should undergo comprehensive biological screening. Based on the known activities of the broader thiazole class, initial assays should focus on anticancer, antibacterial, and antifungal activities. nih.govmdpi.com For instance, screening against a panel of cancer cell lines and clinically relevant bacterial strains, including multi-drug resistant variants like MRSA, would be a logical starting point. nih.gov

Third, for any active compounds ("hits") identified during screening, subsequent mechanism-of-action studies would be crucial. This could involve target identification using techniques like proteomics or genetic screening, as well as enzymatic assays to confirm inhibition of a specific target. Concurrently, computational docking studies could be performed to build and refine a model of the drug-target interaction. mdpi.com

Finally, exploring the compound and its analogs as ligands for coordination chemistry represents a novel research avenue. Synthesizing and characterizing their complexes with biologically relevant metals could lead to the discovery of agents with unique mechanisms of action and improved potency. mdpi.com

Proposed Research AvenueRationalePotential Outcome
Synthesis of Analog Library To systematically explore the structure-activity relationship (SAR).Identification of key structural features required for biological activity and potency.
Broad Biological Screening To identify the therapeutic potential based on the known activities of thiazoles (anticancer, antimicrobial). nih.govmdpi.comDiscovery of novel lead compounds for further development in oncology or infectious diseases.
Mechanism of Action Studies To understand how the active compounds exert their biological effects.Elucidation of novel molecular targets and pathways, contributing to rational drug design.
Physicochemical Profiling To assess drug-like properties such as solubility and metabolic stability.Early identification of compounds with favorable pharmacokinetic profiles for in vivo studies.
Development of Metal Complexes To leverage coordination chemistry to potentially enhance bioactivity. mdpi.comCreation of novel metallodrugs with improved therapeutic indices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((Thiazol-5-ylmethyl)amino)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between thiazol-5-ylmethylamine and 2-chloropropan-1-ol under basic conditions. Optimization includes varying solvents (e.g., THF, DMF), temperatures (40–80°C), and catalysts (e.g., K₂CO₃) to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Reaction monitoring by TLC and spectroscopic validation (NMR, IR) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the propanol backbone (δ 3.4–3.8 ppm for CH₂OH).
  • IR : Confirm the presence of -NH (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹) groups.
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ = 201.25). Cross-referencing with computational simulations (e.g., Gaussian) resolves ambiguities .

Q. What preliminary biological screening approaches are recommended for assessing the compound's potential pharmacological activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays.
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) and IC₅₀ calculations are essential. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence vs. luminescence).
  • Solubility/Permeability : Address confounding factors like poor solubility (use DMSO ≤0.1%) or membrane impermeability (employ prodrug strategies).
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways. Adjust experimental conditions (e.g., add CYP450 inhibitors) .

Q. What computational methods are suitable for modeling the compound's interactions with biological targets, and how can these inform experimental design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., enzymes, receptors). Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the propanol chain.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA). Validate predictions with mutagenesis studies .

Q. What strategies are effective for scaling up the synthesis while maintaining stereochemical integrity and purity?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors to enhance reproducibility. Optimize residence time and mixing efficiency.
  • Crystallization Control : Employ anti-solvent crystallization (e.g., water in acetone) to prevent racemization. Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column).
  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to detect impurities during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.